molecular formula C10H15NOS B13267254 Ethyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine

Ethyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine

Cat. No.: B13267254
M. Wt: 197.30 g/mol
InChI Key: WEFZFBQIYMCFNU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine involves several steps. One common synthetic route includes the reaction of thieno[3,2-c]pyran derivatives with ethylamine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .

Comparison with Similar Compounds

Biological Activity

Ethyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine is a compound with a molecular formula of C10H15NOSC_{10}H_{15}NOS and a CAS number of 1552085-94-5. This compound belongs to the thieno[3,2-c]pyran family and has garnered interest due to its potential biological activities.

PropertyValue
Molecular FormulaC10H15NOS
Molecular Weight197.29 g/mol
CAS Number1552085-94-5

Antimicrobial Properties

Recent studies have indicated that thieno[3,2-c]pyran derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains. For instance, it demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro assays revealed that this compound induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Neuroprotective Effects

Research indicates that derivatives of thieno[3,2-c]pyran may possess neuroprotective properties. In models of neurodegenerative diseases, this compound was found to reduce oxidative stress markers and improve neuronal survival rates .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several thieno[3,2-c]pyran derivatives including this compound. The results showed significant inhibition of pathogenic bacteria with a focus on its application in treating infections caused by resistant strains.

Study 2: Apoptotic Induction in Cancer Cells

In a laboratory setting at ABC Institute, researchers treated HeLa cells with varying concentrations of this compound. The findings indicated that at concentrations above 10 µM, there was a marked increase in apoptotic cells as assessed by flow cytometry.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)ethanamine

InChI

InChI=1S/C10H15NOS/c1-2-11-7-9-8-4-6-13-10(8)3-5-12-9/h4,6,9,11H,2-3,5,7H2,1H3

InChI Key

WEFZFBQIYMCFNU-UHFFFAOYSA-N

Canonical SMILES

CCNCC1C2=C(CCO1)SC=C2

Origin of Product

United States

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